2-chloro-5-methylphenyl 4-fluorobenzoate
Description
2-Chloro-5-methylphenyl 4-fluorobenzoate is an ester derivative of 4-fluorobenzoic acid, featuring a 2-chloro-5-methylphenyl group as the alcohol moiety. This compound combines halogenated (Cl, F) and alkyl (methyl) substituents, which influence its electronic, steric, and physicochemical properties.
Properties
IUPAC Name |
(2-chloro-5-methylphenyl) 4-fluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO2/c1-9-2-7-12(15)13(8-9)18-14(17)10-3-5-11(16)6-4-10/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFBDQNICCSVRBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OC(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Electronic Comparisons
Key Observations:
- Substituent Effects: The 2-chloro-5-methylphenyl group in the target compound introduces steric bulk and electron-withdrawing (Cl) and electron-donating (CH₃) effects. This contrasts with simpler alkyl esters (e.g., amyl) lacking halogenation, which exhibit higher solubility in non-polar media .
- Reactivity: Electron-withdrawing groups (e.g., CN, SO₂Cl) in methyl 2-chloro-4-cyano-5-fluorobenzoate and methyl 2-chloro-5-(chlorosulfonyl)-4-fluorobenzoate enhance electrophilicity, making these compounds more reactive toward nucleophiles compared to the target compound .
- Hydrolysis Stability: Bulky substituents (e.g., cyclododecyl) reduce ester hydrolysis rates due to steric hindrance, whereas the methyl group in the target compound may offer intermediate stability .
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